3-[(1R,2R)-2-(methylaminomethyl)cyclohexyl]phenol;hydrochloride is a compound that falls within the category of phenolic compounds, specifically featuring a cyclohexyl structure with a methylaminomethyl substituent. This compound is significant in various scientific applications, particularly in medicinal chemistry and pharmacology due to its potential biological activity.
This compound is classified as a phenol derivative, which is characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon. The specific stereochemistry of the cyclohexyl moiety indicates that it may exhibit unique interactions in biological systems, making it a subject of interest for further research.
The synthesis of 3-[(1R,2R)-2-(methylaminomethyl)cyclohexyl]phenol;hydrochloride typically involves multi-step organic reactions. A common approach includes:
These methods may vary based on specific laboratory conditions and desired purity levels.
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure optimal yield and purity. Analytical techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are often employed to monitor the progress of the reactions and confirm product formation.
The molecular structure of 3-[(1R,2R)-2-(methylaminomethyl)cyclohexyl]phenol;hydrochloride can be represented as follows:
The compound features a cyclohexyl ring substituted with a methylaminomethyl group at one position and a hydroxyl group at another position on the phenolic ring.
The compound's three-dimensional conformation can be analyzed using computational chemistry tools, providing insights into its steric interactions and potential binding sites for biological targets.
3-[(1R,2R)-2-(methylaminomethyl)cyclohexyl]phenol;hydrochloride can undergo various chemical reactions typical of phenolic compounds:
Each reaction type requires specific reagents and conditions to achieve desired transformations while minimizing side reactions. Mechanistic studies often utilize spectroscopic methods to elucidate reaction pathways.
The mechanism of action for 3-[(1R,2R)-2-(methylaminomethyl)cyclohexyl]phenol;hydrochloride in biological systems may involve:
Experimental studies are necessary to quantify binding affinities and elucidate specific pathways affected by this compound.
Relevant analyses include thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess stability and thermal properties.
3-[(1R,2R)-2-(methylaminomethyl)cyclohexyl]phenol;hydrochloride has potential applications in:
Research continues into optimizing its synthesis and exploring broader applications across medicinal chemistry and related fields.
3-[(1R,2R)-2-(Methylaminomethyl)cyclohexyl]phenol hydrochloride is a chiral small molecule (empirical formula: C₁₄H₂₂ClNO₂, molecular weight: 271.78 g/mol) that embodies a strategically optimized pharmacophore. Its structure integrates a trans-cyclohexyl ring with axial chirality at C1 and C2 positions, a meta-substituted phenolic group (essential for µ-opioid receptor/MOR affinity), and a β-methylaminomethyl side chain (critical for monoamine transporter interactions) [5]. This configuration enables dual functionality:
Table 1: Key Structural and Pharmacophoric Features
Structural Element | Role in Pharmacological Activity | Consequence of Modification |
---|---|---|
(1R,2R)-Cyclohexyl backbone | Optimal spatial orientation for MOR binding | Loss of MOR affinity in (1S,2S) or cis-isomers |
Meta-positioned phenol | Hydrogen bonding with MOR His297/Gln126 residues | >100-fold MOR affinity drop in methoxy derivatives |
β-Methylaminomethyl side chain | Ionic interaction with NET/SERT; moderate lipophilicity (LogP ~2.1) | Reduced NET/SERT potency in tertiary amines |
Hydrochloride salt | Enhanced solubility (>50 mg/mL in water) and crystallinity | Poor bioavailability in freebase form |
This dual mechanism circumvents limitations of pure opioids (respiratory depression, tolerance) or monoamine modulators (delayed onset, limited analgesia), positioning it as a "balanced" analgesic [2] [6].
The compound originates from systematic optimization of tramadol metabolites. Tramadol itself is a 4-phenylpiperidine analogue with weak MOR affinity and modest SERT/NET inhibition. Its primary metabolite, O-desmethyltramadol, exhibits enhanced MOR binding but lacks balanced monoamine activity [1] [5]. Pharmacological studies identified (+)-N,O-didesmethyltramadol (CAS 144830-18-2) as a pivotal intermediate with moderate MOR/NET activity but suboptimal metabolic stability [1] [5]. This led to targeted structural innovations:
Table 2: Evolution from Tramadol Metabolites to Target Compound
Compound | Key Structural Attributes | Pharmacological Limitations |
---|---|---|
Tramadol | 4-Phenylpiperidine, tertiary amine, methoxy group | Low MOR affinity; CYP2D6 polymorphism dependence |
(+)-O-Desmethyltramadol | Phenolic OH, tertiary amine | Moderate SERT inhibition; rapid glucuronidation |
(+)-N,O-Didesmethyltramadol | Phenolic OH, secondary amine (CAS 144830-18-2) | Low oral bioavailability; MOR/NET imbalance |
3-[(1R,2R)-2-(Methylaminomethyl)cyclohexyl]phenol | trans-Cyclohexyl, phenolic OH, N-methyl secondary amine | Optimized MOR/NET/SERT balance; metabolic stability |
This development trajectory culminated in advanced preclinical candidates like GRT9906 (faxeladol hydrochloride), which demonstrated efficacy in phase II trials for neuropathic pain [3] [7].
Despite its optimized design, several mechanistic and clinical questions persist:
Addressing these questions requires:
(i) Advanced in vivo imaging (e.g., PET with [¹¹C]-labeled ligand) to correlate target engagement with analgesia [6] (ii) Ex vivo electrophysiology in pain-modulating regions (e.g., rostroventral medulla) [2]
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 86687-37-8
CAS No.: 51999-19-0
CAS No.: 67584-42-3